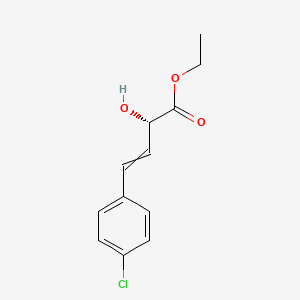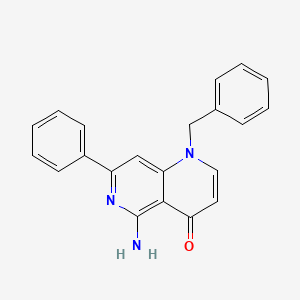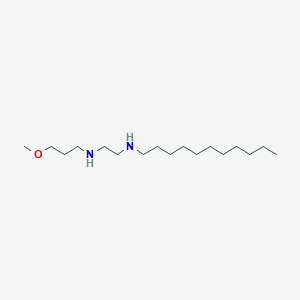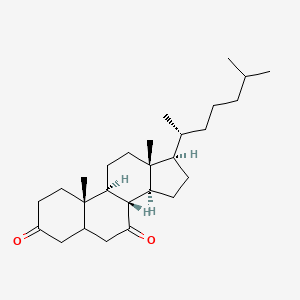![molecular formula C22H28N2 B14227221 1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine CAS No. 823191-88-4](/img/structure/B14227221.png)
1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine is an organic compound that belongs to the class of chiral diamines. It is characterized by the presence of two pyrrolidine rings attached to a central 1,2-diphenylethane moiety. This compound is of significant interest in the field of asymmetric synthesis due to its chiral properties, making it a valuable ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1S,2S)-1,2-diphenylethane-1,2-diamine.
Cyclization: The diamine undergoes cyclization with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine involves its role as a chiral ligand. It interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1,2-Diphenylethane-1,2-diamine: A precursor to the compound, used in similar applications.
1,2-Diphenylethylenediamine: Another chiral diamine with applications in asymmetric synthesis.
Uniqueness
1,1’-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine is unique due to its specific structure, which provides distinct chiral properties and makes it highly effective in asymmetric catalysis compared to other similar compounds.
Propiedades
Número CAS |
823191-88-4 |
|---|---|
Fórmula molecular |
C22H28N2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
1-[(1S,2S)-1,2-diphenyl-2-pyrrolidin-1-ylethyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-3-11-19(12-4-1)21(23-15-7-8-16-23)22(24-17-9-10-18-24)20-13-5-2-6-14-20/h1-6,11-14,21-22H,7-10,15-18H2/t21-,22-/m0/s1 |
Clave InChI |
XAMJZICIEQIVJK-VXKWHMMOSA-N |
SMILES isomérico |
C1CCN(C1)[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N4CCCC4 |
SMILES canónico |
C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)


![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)


methylene]-](/img/structure/B14227194.png)
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)

